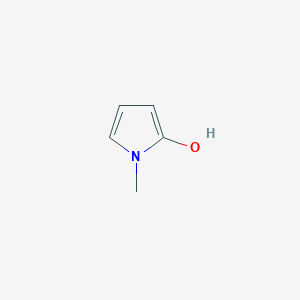

1-METHYLPYRROL-2-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrol-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-6-4-2-3-5(6)7/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHFUWCZQLDCIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549690 | |

| Record name | 1-Methyl-1H-pyrrol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89686-40-8 | |

| Record name | 1-Methyl-1H-pyrrol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Pyrrole Heterocycles in Organic Synthesis and Beyond

The pyrrole (B145914) ring is a five-membered aromatic heterocycle containing one nitrogen atom. wikipedia.org This structural motif is not merely a synthetic curiosity but a fundamental building block found in a vast array of biologically crucial molecules. nih.gov Its presence is central to the function of natural products such as heme (the oxygen-carrying component of hemoglobin), chlorophyll (B73375) (the key pigment in photosynthesis), and vitamin B12. nih.gov The unique electronic properties of the pyrrole nucleus, which is considered electron-rich, impart significant reactivity and make it a versatile scaffold in synthetic chemistry. wikipedia.org

The importance of pyrrole derivatives extends into medicinal chemistry, where they are integral components of numerous therapeutic agents. nih.gov Marketed drugs for various conditions, including high cholesterol (Atorvastatin), pain and inflammation (Ketorolac), and cancer (Sunitinib), feature a pyrrole core, highlighting the role of this heterocycle as a "pharmacophore"—a molecular feature responsible for a drug's pharmacological activity. wikipedia.org Researchers continuously explore the synthesis of novel pyrrole-based compounds to develop new medicines with activities ranging from antimicrobial and anti-inflammatory to anticancer. nih.gov Beyond medicine, pyrrole derivatives are used in the development of advanced materials, including polymers with unique conductive properties and stable pigments for dyes. wikipedia.org

Rationale for Focused Investigation of 1 Methylpyrrol 2 Ol As a Model System

Established Synthetic Pathways for Pyrrole-2-ol Derivatives

The foundational methods for constructing the pyrrole ring have been adapted for the synthesis of pyrrol-2-ol and pyrrolidin-2-one scaffolds. These classical reactions provide robust and versatile routes to the core structure.

Classical Annulation and Cyclization Reactions (e.g., Paal-Knorr, Knorr, Hantzsch)

Knorr Pyrrole Synthesis: The Knorr synthesis provides another classical route, which involves the condensation of an α-amino-ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org For the synthesis of a 1-methyl-2-pyrrolone derivative, an N-methyl-α-aminoketone would be a key starting material. The reaction is often carried out in the presence of a base and proceeds via the formation of an enamine, which then undergoes cyclization. The original Knorr synthesis utilized two equivalents of ethyl acetoacetate, one of which was converted to an α-amino ketone in situ. wikipedia.org

Hantzsch Pyrrole Synthesis: The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. nih.govwikipedia.org To generate a 1-methyl-2-pyrrolone derivative via this method, methylamine (B109427) would be used as the primary amine. The mechanism involves the initial formation of an enamine from the β-ketoester and methylamine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring. wikipedia.org This method is particularly versatile for producing highly substituted pyrroles. nih.govresearchgate.net

A comparative overview of these classical methods is presented in Table 1.

Table 1: Comparison of Classical Synthetic Pathways for Pyrrole-2-ol Derivatives

| Synthetic Method | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine (e.g., methylamine) | Simple, direct, often acid-catalyzed. | rsc.orgorganic-chemistry.orgwikipedia.org |

| Knorr Pyrrole Synthesis | α-Amino-ketone, Active methylene compound (e.g., β-ketoester) | Versatile for substituted pyrroles, often requires in situ generation of the α-amino-ketone. | wikipedia.orgwikipedia.org |

| Hantzsch Pyrrole Synthesis | β-Ketoester, Primary amine (e.g., methylamine), α-Haloketone | Leads to highly substituted pyrroles, involves enamine intermediate. | nih.govwikipedia.org |

Strategies for N-Methylation in Pyrrole Synthesis

The introduction of a methyl group at the nitrogen atom of the pyrrole ring is a critical step in the synthesis of this compound. This can be achieved either by incorporating methylamine as a starting material in classical syntheses or by N-methylation of a pre-formed pyrrolidone ring.

The most prevalent industrial synthesis of 1-methyl-2-pyrrolidone (NMP) involves the reaction of gamma-butyrolactone (B3396035) (GBL) with methylamine at high temperatures and pressures. wikipedia.orgchemicalbook.com This process is a direct N-methylation strategy where the lactone ring is opened by methylamine and subsequently cyclizes to form the N-methylated lactam. chemicalbook.com This method is highly efficient, with yields often exceeding 97%. itwreagents.com

Alternative N-methylation can be performed on a pre-existing 2-pyrrolidone ring. This typically involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. For instance, 1-methylpyrrole-2-carboxylic acid can be converted to its methyl ester by treatment with methyl iodide. prepchem.com While effective on a laboratory scale, these methods often involve toxic reagents and may not be as economically viable as the GBL-methylamine route for large-scale production.

Advanced Synthetic Approaches to this compound and Functionalized Derivatives

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of the this compound scaffold and its derivatives, often focusing on atom economy, catalytic efficiency, and stereocontrol.

Multi-Component Reactions for Pyrrole-4-ol and Related Scaffolds

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. tcichemicals.com Several MCRs have been developed for the synthesis of substituted pyrroles. For example, a one-pot, three-component reaction involving an enamine, an α-oxoaldehyde, and a third component can lead to polyfunctionalized pyrroles. orientjchem.org While direct MCRs for this compound are not extensively reported, the principles can be applied to generate related structures like pyrrol-4-ols. These reactions often proceed with high atom economy and can be performed under environmentally benign conditions, such as in water or under microwave irradiation. orientjchem.orgmdpi.com The Ugi and Passerini reactions are other examples of MCRs that have been utilized for the one-pot synthesis of pyrrolones. researchgate.net

Catalytic Methods in Pyrrole Ring Formation (e.g., Zr-catalyzed syntheses)

Catalysis plays a crucial role in modern organic synthesis, and the formation of the pyrrole ring is no exception. Zirconium-based catalysts have been employed in the synthesis of substituted pyrroles. For instance, zirconium chloride has been used to catalyze a modified Paal-Knorr synthesis under ultrasound irradiation. While not specifically for this compound, this demonstrates the potential of Zr-catalysis in pyrrole synthesis.

The industrial synthesis of NMP from gamma-butyrolactone and methylamine is itself a catalytic process, typically carried out at high temperatures and pressures. wikipedia.orggoogle.com More recently, renewable routes to NMP are being explored, such as the catalytic conversion of succinic acid, which can be derived from fermentation. This process involves the formation of N-methyl succinimide (B58015) followed by catalytic hydrogenation. pnnl.gov

Stereoselective Synthesis of 1-Methylpyrrolyl-containing Compounds

The development of stereoselective methods for the synthesis of functionalized this compound derivatives is of great interest, particularly for applications in medicinal chemistry. While the parent compound is achiral, substituted derivatives can possess stereocenters. Research in this area has led to novel cyclization strategies. For example, a Lewis acid-promoted Prins cyclization has been developed for the stereoselective synthesis of 1-methyl-3',4',5',6'-tetrahydrospiro[indoline-3,2'-pyran]-2-one derivatives. nih.gov This reaction proceeds with high diastereoselectivity, demonstrating the potential for controlling stereochemistry in complex systems containing the 1-methyl-2-oxindole core, a close structural relative of 1-methyl-2-pyrrolidone. Such methodologies are crucial for the synthesis of enantiomerically pure compounds for biological evaluation. nih.govcas.cnuwb.edu.plnih.gov

Theoretical and Computational Investigations of 1 Methylpyrrol 2 Ol Structure and Reactivity

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental in elucidating the electronic and molecular structure of 1-methylpyrrol-2-ol. These theoretical approaches, rooted in the principles of quantum mechanics, provide detailed insights into the molecule's geometry, electron distribution, and orbital energies, which are crucial for understanding its reactivity and properties.

The primary methods employed for such investigations are ab initio and Density Functional Theory (DFT). Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), derive solutions to the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. DFT, on the other hand, utilizes the electron density to determine the system's energy, providing a balance between accuracy and computational efficiency that makes it well-suited for studying molecules of this size.

For this compound, these calculations would typically begin with geometry optimization to find the most stable arrangement of atoms. Following this, various electronic properties can be calculated. These include:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Analysis of the electron density reveals the distribution of charge throughout the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is often visualized using molecular electrostatic potential (MEP) maps, which are invaluable for predicting sites of chemical attack.

While specific studies on this compound are not abundant in the literature, the electronic properties of the closely related N-methylpyrrole have been investigated. These studies provide a foundational understanding that can be extrapolated to its hydroxylated counterpart. For instance, the aromatic pyrrole (B145914) ring is known to be electron-rich, and the introduction of a hydroxyl group at the 2-position is expected to further influence the electronic landscape through resonance and inductive effects.

Below is a hypothetical data table illustrating the kind of information that would be generated from quantum chemical calculations on this compound, based on typical values for similar heterocyclic compounds.

| Property | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -5.8 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -0.5 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.1 D | B3LYP/6-311+G(d,p) |

These quantum chemical calculations are essential for building a comprehensive theoretical model of this compound, providing a robust framework for interpreting experimental data and predicting its chemical behavior.

Ab Initio and Density Functional Theory (DFT) Studies on Geometry Optimization and Vibrational Frequencies

Ab initio and Density Functional Theory (DFT) methods are powerful computational tools for determining the optimized geometry and vibrational frequencies of molecules like this compound. These calculations provide a detailed picture of the molecule's three-dimensional structure and its dynamic behavior.

Geometry Optimization: The first step in these studies is to find the equilibrium geometry of the molecule, which corresponds to the minimum energy structure on the potential energy surface. This is achieved through an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until these forces are negligible. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The choice of theoretical method and basis set is crucial for accuracy. Common choices include the B3LYP functional with a Pople-style basis set such as 6-31G(d,p) or a more extensive one like 6-311++G(d,p) for higher accuracy.

Vibrational Frequencies: Once the optimized geometry is obtained, the vibrational frequencies can be calculated. This is done by computing the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting vibrational modes are often visualized to understand the nature of the atomic motions. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. It is a common practice to scale the calculated harmonic frequencies by an empirical factor to better match the experimental anharmonic frequencies.

While specific computational studies on the geometry and vibrational frequencies of this compound are limited, extensive research on the related molecule N-methylpyrrole provides a solid foundation. For N-methylpyrrole, the geometrical structure and vibrational modes have been calculated at the DFT and MP2 levels using various basis sets. These studies have provided detailed assignments for the vibrational spectra.

Below is a hypothetical table of selected optimized geometrical parameters and calculated vibrational frequencies for this compound, based on what would be expected from DFT calculations.

| Geometrical Parameters (B3LYP/6-311+G(d,p)) | Vibrational Frequencies (cm⁻¹, Scaled) | ||

|---|---|---|---|

| Parameter | Value | Assignment | Frequency |

| C=C bond length | 1.38 Å | O-H stretch | ~3450 |

| C-N bond length | 1.37 Å | C-H stretch (ring) | ~3100 |

| C-O bond length | 1.35 Å | C=C stretch | ~1650 |

| N-CH₃ bond length | 1.46 Å | C-N stretch | ~1350 |

| C-C-N bond angle | 108° | O-H bend | ~1250 |

These theoretical predictions are invaluable for confirming the structure of this compound and for the detailed assignment of its vibrational spectra.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimerization)

Computational analysis of intermolecular interactions is crucial for understanding the condensed-phase behavior of this compound. The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrogen atom within the pyrrole ring (a potential hydrogen bond acceptor) suggests that hydrogen bonding will play a significant role in its properties.

Theoretical methods, particularly DFT and ab initio calculations, are employed to investigate these interactions. By modeling systems of two or more molecules, the strength and geometry of intermolecular bonds can be quantified.

Hydrogen Bonding: The hydroxyl group of this compound can act as a hydrogen bond donor to the nitrogen atom or the oxygen atom of another molecule. This can lead to the formation of dimers and larger aggregates. Computational studies would focus on identifying the most stable hydrogen-bonded conformations and calculating their binding energies. The binding energy provides a measure of the strength of the hydrogen bond.

Dimerization: For this compound, several dimeric structures are possible. A common motif for molecules with both hydrogen bond donor and acceptor sites is the formation of a cyclic dimer, where two molecules are held together by two hydrogen bonds. Computational studies on the related 2-pyrrolidinone (B116388) have shown that cyclic dimerization is a dominant feature.

The strength of these interactions can be further analyzed using methods such as the Atoms in Molecules (AIM) theory, which examines the topology of the electron density to characterize chemical bonds, including hydrogen bonds.

Below is a hypothetical table summarizing the calculated properties of a hydrogen-bonded dimer of this compound.

| Property | Value | Method/Basis Set |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | B3LYP/6-311+G(d,p) |

| O-H···N distance | 1.9 Å | B3LYP/6-311+G(d,p) |

| O-H···N angle | 175° | B3LYP/6-311+G(d,p) |

Understanding these intermolecular forces is essential for predicting the physical properties of this compound, such as its boiling point, solubility, and crystal structure.

Computational Modeling of Tautomeric Forms and Energy Landscapes

This compound can exist in different tautomeric forms, and computational modeling is a key tool for investigating their relative stabilities and the energy barriers for their interconversion. Tautomerism in this molecule involves the migration of a proton, leading to isomers that are in equilibrium.

The most relevant tautomeric equilibrium for this compound is the lactam-lactim tautomerism. The "-ol" form, this compound, is the lactim tautomer, while the keto form, 1-methylpyrrolidin-2-one (N-methyl-2-pyrrolidone), is the lactam tautomer. Computational studies can predict which tautomer is more stable under different conditions.

Methodology: DFT and ab initio methods are used to calculate the energies of the different tautomers. By optimizing the geometry of each tautomer and calculating its electronic energy, the relative stability can be determined. To construct an energy landscape, the transition state (TS) for the interconversion between the tautomers is also located. The energy of the transition state relative to the reactants gives the activation energy for the tautomerization reaction.

Computational studies on similar systems, such as N-vinyl-2-pyrrolidinone and 2-pyridone, have shown that the relative stability of tautomers can be influenced by factors such as substitution and solvent effects. For many related heterocyclic systems, the lactam form is found to be more stable than the lactim form.

The energy landscape for the tautomerization of this compound would map the energy of the system as a function of the reaction coordinate, which typically involves the transfer of the proton. This landscape would show the energy wells corresponding to the stable tautomers and the energy barrier (transition state) separating them.

Below is a hypothetical table summarizing the calculated relative energies for the tautomers of this compound.

| Tautomer | Relative Energy (kcal/mol) | Method/Basis Set |

|---|---|---|

| This compound (Lactim) | 5.0 | B3LYP/6-311+G(d,p) |

| 1-Methylpyrrolidin-2-one (Lactam) | 0.0 | B3LYP/6-311+G(d,p) |

| Transition State | 35.0 | B3LYP/6-311+G(d,p) |

This computational analysis is crucial for understanding the chemical behavior of this compound, as the different tautomers can exhibit distinct reactivity and spectroscopic properties.

Solvent Effects on Molecular Conformation and Electronic Properties

The properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational modeling of solvent effects is therefore essential for a realistic description of the molecule's behavior in solution.

Two main approaches are used to model solvent effects:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. These models are computationally efficient and are widely used to study the influence of solvent polarity on molecular properties.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method provides a more detailed picture of the solvation shell around the molecule.

For this compound, solvent polarity is expected to have a notable impact on its conformational preferences and electronic properties. For instance, polar solvents may stabilize more polar conformers or tautomers. The HOMO and LUMO energies, and consequently the HOMO-LUMO gap, can also be affected by the solvent, which in turn influences the molecule's reactivity and its UV-Vis absorption spectrum.

Studies on related molecules have demonstrated the importance of considering solvent effects. For example, the tautomeric equilibrium of many heterocyclic compounds is known to be solvent-dependent.

A hypothetical table illustrating the effect of different solvents on the HOMO-LUMO gap of this compound is presented below.

| Solvent | Dielectric Constant | HOMO-LUMO Gap (eV) | Method |

|---|---|---|---|

| Gas Phase | 1.0 | 5.30 | B3LYP/6-311+G(d,p) |

| Chloroform | 4.8 | 5.25 | PCM-B3LYP/6-311+G(d,p) |

| Methanol | 32.7 | 5.18 | PCM-B3LYP/6-311+G(d,p) |

| Water | 78.4 | 5.15 | PCM-B3LYP/6-311+G(d,p) |

These computational investigations of solvent effects are crucial for bridging the gap between theoretical calculations in the gas phase and experimental observations in solution.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, also known as ab initio methods, are instrumental in predicting a wide range of spectroscopic parameters for this compound. These predictions are vital for interpreting experimental spectra and can provide insights into the molecule's structure and electronic properties.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical predictions for the ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with experimental data, the structure of the molecule can be confirmed.

Vibrational Spectroscopy (IR and Raman): As discussed in section 4.2, the vibrational frequencies and intensities for both infrared (IR) and Raman spectroscopy can be calculated from first principles. These theoretical spectra are invaluable for the assignment of experimental vibrational bands to specific molecular motions.

UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to simulate the UV-Vis spectrum, providing information about the wavelengths of maximum absorption (λ_max).

While specific first-principles predictions of spectroscopic parameters for this compound are not widely published, the methodologies are well-established and have been successfully applied to a vast array of organic molecules, including many pyrrole derivatives.

A hypothetical table summarizing the predicted spectroscopic parameters for this compound is provided below.

| Spectroscopy | Parameter | Predicted Value | Method |

|---|---|---|---|

| ¹H NMR | Chemical Shift (O-H) | ~5.5 ppm | GIAO-B3LYP/6-311+G(d,p) |

| ¹³C NMR | Chemical Shift (C-OH) | ~150 ppm | GIAO-B3LYP/6-311+G(d,p) |

| IR | O-H stretch frequency | ~3450 cm⁻¹ | B3LYP/6-311+G(d,p) |

| Raman | Ring breathing mode | ~1100 cm⁻¹ | B3LYP/6-311+G(d,p) |

| UV-Vis | λ_max | ~230 nm | TD-B3LYP/6-311+G(d,p) |

These first-principles predictions of spectroscopic parameters provide a powerful complement to experimental studies, aiding in the structural elucidation and characterization of this compound.

Advanced Spectroscopic Characterization of 1 Methylpyrrol 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1-methylpyrrol-2-ol, offering a comprehensive view of its molecular framework.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in this compound. The chemical shifts (δ) are indicative of the electronic environment, while the coupling constants (J) in ¹H NMR reveal the connectivity of neighboring protons.

For this compound, the ¹H NMR spectrum typically displays distinct signals for the N-methyl protons and the protons on the pyrrole (B145914) ring. The ¹³C NMR spectrum complements this by showing signals for the N-methyl carbon, the carbonyl/enol carbon, and the other ring carbons. Precise chemical shifts can vary depending on the solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.7 - 3.5 | 30 - 40 |

| H-3 | 5.0 - 6.0 | 90 - 100 |

| H-4 | 6.0 - 7.0 | 115 - 125 |

| H-5 | 6.5 - 7.5 | 125 - 135 |

Note: These are approximate ranges and can be influenced by substitution and solvent effects.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the complete molecular structure. openpubglobal.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity of different parts of the molecule, such as the relationship between the N-methyl group and the pyrrole ring carbons.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of this compound derivatives.

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes such as tautomerism in this compound. encyclopedia.pubresearchgate.net This compound can exist in equilibrium between its keto (1-methylpyrrol-2-one) and enol (this compound) forms.

By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals. nih.gov At low temperatures, the exchange between tautomers may be slow enough on the NMR timescale to allow for the observation of separate signals for each form. As the temperature increases, the rate of exchange increases, leading to broadened signals and eventually coalescence into a single, averaged signal at the coalescence temperature. nih.gov Analysis of VT-NMR data can provide thermodynamic parameters for the tautomeric equilibrium. nih.gov

The chemical shifts of protons and carbons in this compound are sensitive to the solvent used for the NMR experiment. researchgate.netepfl.ch Solvents can influence the electronic distribution within the molecule through various interactions, such as hydrogen bonding and polarity effects. pitt.eduunn.edu.ng For instance, in a protic solvent, hydrogen bonding to the oxygen atom can significantly affect the chemical shifts of nearby protons and carbons. Comparing NMR spectra recorded in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) can provide valuable information about the solute-solvent interactions and can aid in the assignment of signals. illinois.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comresearchgate.net These methods are highly effective for identifying functional groups present in this compound and its derivatives.

In the IR spectrum of the keto tautomer (1-methylpyrrol-2-one), a strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1650-1700 cm⁻¹. For the enol tautomer (this compound), a broad O-H stretching band would be expected around 3200-3600 cm⁻¹, and a C=C stretching vibration for the pyrrole ring would appear in the 1600-1650 cm⁻¹ region. The C-N stretching vibrations and C-H bending modes also give rise to characteristic bands in the fingerprint region of the spectrum. bibliotekanauki.plresearchgate.net

Raman spectroscopy provides information about the polarizability of bonds and is particularly useful for observing symmetric vibrations and C=C bonds within the aromatic ring. encyclopedia.pub

Table 2: Characteristic Vibrational Frequencies for this compound Tautomers

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (keto form) | Stretch | 1650 - 1700 |

| O-H (enol form) | Stretch | 3200 - 3600 (broad) |

| C=C (enol form) | Stretch | 1600 - 1650 |

| N-CH₃ | C-H Stretch | 2850 - 3000 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. scienceready.com.au Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight. chemguide.co.uk

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass of the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. Analysis of these fragments can help to confirm the structure of the parent molecule. youtube.com For this compound, common fragmentation pathways may involve the loss of the methyl group, carbon monoxide, or other small neutral molecules. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can generate a detailed map of electron density, revealing atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov This information is fundamental to understanding the structure-property relationships in materials.

A notable example is the structural analysis of macrocyclic D,L-alternating hexapyrrolinones. X-ray crystallography of one such derivative revealed a flat, hexagonal conformation stabilized by intramolecular hydrogen bonds between adjacent pyrrolinone rings. nih.gov In the solid state, these macrocycles assemble into extended, staggered nanotube-like arrays, a structure stabilized by four intermolecular hydrogen bonds between pairs of pyrrolinone units. nih.gov This detailed structural insight demonstrates the capacity of pyrrolinone derivatives to form highly ordered supramolecular assemblies, a property crucial for the design of new materials. nih.gov

The application of X-ray crystallography extends to a wide range of related heterocyclic systems. For instance, the structures of various pyrrolo[1,2-a] nih.govmdpi.comphenanthrolines and pyrazole derivatives featuring a pyrrole ring have been elucidated, confirming their molecular geometry and revealing complex supramolecular interactions, such as O—H⋯N hydrogen bonds and C—H⋯π interactions. researchgate.netmdpi.com These studies underscore the power of X-ray diffraction in providing definitive structural proof and uncovering the subtle non-covalent forces that govern crystal packing.

Table 1: Example Crystallographic Data for a Pyrrole Derivative (Note: Data presented is for a representative complex containing a pyrrole moiety, (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, as specific data for this compound is not available).

| Parameter | Value researchgate.net |

| Chemical Formula | C15H14N4O |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.0113 (12) |

| b (Å) | 12.1896 (9) |

| c (Å) | 15.6515 (12) |

| β (°) | 100.998 (3) |

| Volume (ų) | 2807.5 (4) |

| Z | 8 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

Ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques used to probe the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically π → π* transitions in conjugated systems like the pyrrole ring. Fluorescence spectroscopy measures the light emitted when an excited electron returns to its ground state, providing information about the structure of the excited state and its decay pathways.

The photophysical properties of pyrrole derivatives are highly dependent on their chemical structure, including the nature and position of substituents, as well as environmental factors like solvent polarity and temperature. For instance, the synthesis of a novel pyrrole derivative containing an electron donor-acceptor dansyl substituent (PyPDG) resulted in a compound with desirable fluorescent properties. nih.gov The study of this molecule revealed that its steady-state fluorescence is sensitive to both temperature and the polarity of the solvent, making it a candidate for applications in optical thermometry. nih.gov

Similarly, diketopyrrolopyrrole derivatives, which share the core lactam structure, are known for their strong luminescence. nii.ac.jp The introduction of amino groups onto the diketopyrrolopyrrole scaffold can create highly fluorescent materials. nii.ac.jp The fluorescence of these compounds can be exquisitely sensitive to their environment; for example, one such derivative exhibits a two-step response to acid, involving the quenching and subsequent regeneration of fluorescence at a different wavelength. nii.ac.jp This behavior allows for its use in the colorimetric detection of acids in the gas phase. nii.ac.jp

The study of polypyrrole derivatives also highlights the tunability of these materials. A soluble, branched polymer derived from a dipyrrole monomer was found to emit green light, with the exact emission wavelength being sensitive to the solvent's electron donor-acceptor properties. researchgate.net The emission was also found to be dependent on both the concentration of the polymer and the excitation wavelength, indicating complex photophysical behavior in the aggregated state. researchgate.net

Table 2: Example Spectroscopic Properties of Fluorescent Pyrrole Derivatives

| Compound Class | Absorption (λmax) | Emission (λmax) | Key Features |

| Dansyl-substituted Pyrrole (PyPDG) | Not specified | Sensitive to temperature and solvent polarity | Potential for optical thermometry applications. nih.gov |

| Amino-substituted Diketopyrrolopyrrole | ~539 nm (in CHCl3) | ~578 nm (in CHCl3) | Exhibits a two-step fluorescent response to acid. nii.ac.jp |

| Soluble Polypyrrole Derivative (PMDPP) | ~467 nm (Excitation) | 556–574 nm | Emission is sensitive to solvent and concentration. researchgate.net |

Advanced Operando Spectroscopic Techniques for Real-time Characterization

Operando spectroscopy is a powerful methodology that involves characterizing a material or chemical system while it is functioning under realistic reaction conditions. chimia.ch This approach combines a spectroscopic measurement with a simultaneous, independent measurement of the reaction's activity or selectivity, providing a direct correlation between the structural or electronic state of a species and its catalytic performance. chimia.ch This real-time analysis is crucial for understanding dynamic processes, identifying short-lived reaction intermediates, and elucidating complex reaction mechanisms. nih.gov

For a compound like this compound, operando techniques could provide invaluable insights into its reactive behavior, particularly if it is used as a monomer, a catalyst component, or a reactive intermediate. For example, the anionic ring-opening polymerization of lactams, a related class of compounds, can be studied to understand the relationship between polymerization temperature, conversion, and crystallinity. mdpi.com Techniques like operando Fourier-transform infrared spectroscopy (FTIR) can track the conversion of the monomer by monitoring the disappearance of its characteristic vibrational bands and the appearance of polymer bands in real-time. mdpi.com

Similarly, in the context of heterogeneous catalysis, operando spectroscopy is key to understanding how catalysts evolve under reaction conditions. chimia.ch Techniques such as operando X-ray absorption spectroscopy (XAS) and operando X-ray diffraction (XRD) can reveal dynamic changes in the oxidation state and structure of a catalyst during a reaction, such as CO₂ hydrogenation or olefin polymerization. chimia.chunito.itacs.org

The application of these methods to the study of this compound could involve:

Operando IR/Raman Spectroscopy: To monitor the polymerization of this compound by tracking changes in the vibrational modes of the C=O and C=C bonds of the pyrrolinone ring. This could provide kinetic data and information on how the polymerization mechanism is affected by temperature, pressure, or the presence of a catalyst.

Real-Time Mass Spectrometry (MS): An operando MS setup could be used to analyze reactions where this compound is an intermediate. researchgate.netshimadzu.com By continuously sampling the reaction mixture, it is possible to detect and identify transient species, providing direct evidence for proposed reaction pathways. nih.gov

Operando UV-Vis Spectroscopy: If a reaction involving this compound or its derivatives leads to a change in color or conjugation, operando UV-Vis can monitor the formation and consumption of colored species in real-time, yielding kinetic information.

By applying these advanced techniques, researchers can move beyond static characterization and gain a dynamic understanding of the chemical transformations of this compound and its derivatives under true working conditions.

Derivatization Strategies for Expanding the Chemical Scope of 1 Methylpyrrol 2 Ol

Chemical Modification at the Hydroxyl Group

The hydroxyl group of 1-methylpyrrol-2-ol is a key functional handle for derivatization. However, its reactivity is intrinsically linked to the lactam-lactim tautomerism with its amide form, 1-methyl-2-pyrrolidone. Reactions with electrophiles can thus lead to either O-substitution on the enol (lactim) form or N-substitution on the amide (lactam) form. The regiochemical outcome is influenced by factors such as the nature of the electrophile, the base, the solvent, and the counter-ion.

Key modifications at the hydroxyl group include:

O-Alkylation (Ether Formation): The reaction with alkylating agents (e.g., alkyl halides, sulfates) can yield 2-alkoxy-1-methyl-1H-pyrrole derivatives. To favor O-alkylation over the thermodynamically more stable N-alkylation product, specific conditions are often required. For instance, using silver salts (e.g., Ag₂O) can promote reaction at the oxygen atom. Harder electrophiles and polar aprotic solvents may also favor O-alkylation.

O-Acylation (Ester Formation): Acylating agents like acid chlorides or anhydrides react with this compound to form 1-methyl-1H-pyrrol-2-yl esters. This reaction is a common method for protecting the hydroxyl group or for introducing a new functional moiety. The selectivity of O-acylation versus N-acylation can be controlled by the reaction conditions.

The competition between O- and N-alkylation is a common feature in the chemistry of analogous heterocyclic systems like pyridones. The choice of reaction parameters is therefore critical to direct the synthesis towards the desired O-functionalized this compound derivative.

| Reaction Type | Reagents | Typical Conditions | Predominant Product |

| O-Alkylation | Alkyl halide (R-X), Silver(I) oxide (Ag₂O) | Aprotic solvent (e.g., Benzene, Toluene), Heat | 2-Alkoxy-1-methyl-1H-pyrrole (O-alkylated) |

| N-Alkylation | Alkyl halide (R-X), Strong base (e.g., NaH) | Polar aprotic solvent (e.g., DMF, THF) | 1-Methyl-2-pyrrolidone (N-alkylated starting material regenerates, or further reaction if other sites available) |

| O-Acylation | Acyl chloride (RCOCl), Pyridine (B92270) | Anhydrous conditions, 0 °C to RT | 1-Methyl-1H-pyrrol-2-yl ester (O-acylated) |

Functionalization of the Pyrrole (B145914) Ring (C2, C3, C4, C5 positions)

With the C2 position occupied by the hydroxyl group, the remaining C3, C4, and C5 positions of the pyrrole ring are available for functionalization. The electron-donating nature of the hydroxyl group activates the ring system, making it susceptible to electrophilic substitution. Generally, electrophilic attack on pyrroles occurs preferentially at the α-positions (C2 and C5) due to the superior stability of the resulting cationic intermediate. wikipedia.orgyoutube.com For this compound, this directs substitution primarily to the C5 position.

Common ring functionalization strategies include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the C5 position. It uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org The resulting 5-formyl-1-methylpyrrol-2-ol is a valuable intermediate for synthesizing more complex molecules.

Halogenation: The pyrrole ring can be readily halogenated. For instance, bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or specialized complexes such as N-Methylpyrrolidin-2-one hydrotribromide (MPHT), which can offer improved selectivity. researchgate.net This introduces a versatile halide handle for subsequent cross-coupling reactions.

Nitration and Sulfonation: Under controlled conditions, nitrating and sulfonating agents can introduce nitro (-NO₂) and sulfonic acid (-SO₃H) groups, respectively, onto the activated pyrrole ring, further expanding its synthetic utility. youtube.com

| Reaction | Reagent(s) | Position of Functionalization | Product Type |

| Vilsmeier-Haack | DMF, POCl₃ | C5 | 5-Formyl derivative |

| Bromination | N-Methylpyrrolidin-2-one hydrotribromide (MPHT) | C5 (and/or C3) | Bromo-substituted derivative |

| Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | C5 | 5-Acyl derivative |

Synthesis of Polyfunctionalized Pyrrole Derivatives

The synthesis of polyfunctionalized derivatives of this compound involves the sequential or combined application of the modification strategies discussed previously. By strategically functionalizing both the hydroxyl group and the pyrrole ring, a diverse library of polysubstituted pyrroles can be generated. These compounds are of interest in medicinal chemistry, where precise positioning of multiple functional groups is crucial for biological activity. scispace.com

A representative synthetic sequence could involve:

Ring Functionalization: An initial electrophilic substitution, such as a Vilsmeier-Haack reaction, to install a formyl group at the C5 position.

Hydroxyl Group Modification: The hydroxyl group of the resulting 5-formyl-1-methylpyrrol-2-ol can then be alkylated or acylated to introduce a second functional group.

Further Elaboration: The formyl group at C5 can be further transformed, for example, through oxidation to a carboxylic acid, reduction to an alcohol, or conversion into an imine, enabling the attachment of additional molecular complexity.

This stepwise approach allows for the controlled synthesis of derivatives with distinct substitution patterns, such as 5-carboxy-2-methoxy-1-methyl-1H-pyrrole or 5-(aminomethyl)-1-methyl-1H-pyrrol-2-yl acetate.

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃ | 5-Formyl-1-methyl-1H-pyrrol-2-ol |

| 2 | O-Alkylation | CH₃I, Ag₂O | 5-Formyl-2-methoxy-1-methyl-1H-pyrrole |

| 3 | Oxidation of Aldehyde | KMnO₄ or Ag₂O | 2-Methoxy-1-methyl-1H-pyrrole-5-carboxylic acid |

Construction of Pyrrole-Containing Hybrid Molecular Scaffolds

Functionalized this compound derivatives serve as valuable building blocks for the construction of larger, hybrid molecular scaffolds. These scaffolds often combine the pyrrole core with other heterocyclic or aromatic systems to create compounds with novel biological or material properties. The pyrrolidone moiety is found in numerous biologically active compounds, and its derivatives are used to build complex molecular architectures. nih.govnih.gov

Strategies for constructing such hybrids include:

Cross-Coupling Reactions: Halogenated derivatives of this compound (e.g., 5-bromo-2-methoxy-1-methyl-1H-pyrrole) can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to link the pyrrole ring to other aryl or vinyl groups.

Condensation Reactions: Derivatives bearing carbonyl groups (e.g., 5-formyl) or carboxylic acids can participate in condensation reactions to form imines, oximes, or amides, thereby tethering the pyrrole scaffold to other molecules.

Cycloaddition Reactions: The pyrrole ring itself, particularly when N-substituted, can participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions, to form fused polycyclic systems. wikipedia.org

These approaches have been used to synthesize complex molecules where the pyrrole unit is fused or linked to other rings like imidazoles, indoles, or quinolones, leading to scaffolds with potential applications as kinase inhibitors or other therapeutic agents. nih.gov

| Hybrid Scaffold Type | Synthetic Strategy | Key Functional Handle on Pyrrole | Example of Linked Moiety |

| Bi-aryl Systems | Suzuki Coupling | 5-Bromo | Phenylboronic acid |

| Amide-Linked Hybrids | Amide Bond Formation | 5-Carboxylic acid | Aniline or other amines |

| Fused Heterocycles | Intramolecular Cyclization | Ring-substituted aldehydes/ketones | Fused pyridopyrroles |

Design and Synthesis of Chiral 1-Methylpyrrolyl Ligands

While this compound is an achiral molecule, it can be used as a precursor for the synthesis of chiral ligands for asymmetric catalysis. The introduction of chirality is a critical step in creating ligands that can control the stereochemical outcome of a chemical reaction. Chiral pyrrolidine-based structures are well-established as effective organocatalysts and ligands for metal-catalyzed reactions. nih.gov

Strategies to generate chiral ligands from a this compound scaffold include:

Asymmetric Functionalization: The use of a chiral catalyst or reagent to perform an enantioselective functionalization of the pyrrole ring, for example, at the C3 or C5 position. This would create a stereocenter on the ring itself.

Derivatization with Chiral Auxiliaries: The hydroxyl group can be esterified or etherified with a chiral molecule (e.g., a chiral alcohol or acid). While this does not create a stereocenter on the pyrrole core, the resulting diastereomeric products could be separated and used as chiral ligands.

Synthesis from Chiral Precursors: An alternative approach involves synthesizing the pyrrole ring system from chiral starting materials, such as derivatives of proline, to yield enantiopure pyrrolidine-based structures that can be subsequently converted to chiral pyrrole ligands. nih.gov

The resulting chiral 1-methylpyrrolyl derivatives, bearing coordinating atoms (e.g., nitrogen, oxygen, or phosphorus) at strategic positions, could be explored as ligands in a variety of asymmetric transformations, including hydrogenations, Michael additions, and cross-coupling reactions.

| Approach | Method | Key Feature | Potential Application |

| Enantioselective Ring Functionalization | Asymmetric catalysis | Introduction of a stereocenter on the pyrrole ring | Chiral Lewis base catalysis |

| Diastereomeric Resolution | Reaction with a chiral resolving agent (e.g., (R)-Mandelic acid) | Formation of separable diastereomeric esters | Ligands for asymmetric metal catalysis |

| Synthesis from Chiral Pool | Start from L-Proline or D-Proline derivatives | Inherently enantiopure scaffold | Organocatalysis |

Applications in Advanced Materials and Catalysis

Utilization as Building Blocks in Complex Organic Molecule Synthesis

1-methylpyrrole (B46729) is a valuable building block in organic synthesis, providing a scaffold for creating more complex, functionalized molecules. chemicalbook.commerckmillipore.com It undergoes various substitution reactions, including Friedel-Crafts acylation and aldehyde formation, primarily at the 2-position due to the directing effect of the nitrogen heteroatom. cdnsciencepub.com This reactivity allows for the introduction of diverse functional groups.

Researchers have developed methods to functionalize the pyrrole (B145914) ring at the 3-position, which is typically more challenging. One such method involves the photochemical addition of aldehydes to 1-methylpyrrole, yielding 3-(1-hydroxyalkyl)-1-methylpyrrole derivatives. orgsyn.org These alcohol adducts can be further oxidized to produce 3-acylpyrroles, which are difficult to obtain through direct substitution. orgsyn.org Additionally, 1-methylpyrrole serves as a reactant in base-catalyzed Claisen-Schmidt condensation reactions to synthesize pyrrole-based chalcones, which are investigated for their biological activities. researchgate.net The ability to selectively introduce substituents at various positions makes 1-methylpyrrole a key intermediate in the synthesis of pharmaceuticals and other specialized organic compounds. chemicalbook.commdpi.com

Integration into Polymeric Materials and Resins

The integration of the 1-methylpyrrole unit into polymer chains has led to materials with unique optical, electronic, and adsorptive properties. These polymers are synthesized for applications ranging from environmental remediation to the creation of sophisticated core-shell structures.

Poly(1-methylpyrrol-2-ylsquaraine), commonly abbreviated as PMPS, is a notable polymer synthesized from 1-methylpyrrole. researchgate.net The synthesis is a one-pot polycondensation reaction involving equimolar amounts of 1-methylpyrrole and 3,4-dihydroxycyclobut-3-ene-1,2-dione, also known as squaric acid. researchgate.netjmaterenvironsci.com The reaction is typically carried out by refluxing the monomers in a solvent such as butan-1-ol. researchgate.netjmaterenvironsci.com During the reaction, the PMPS precipitates as porous, micrometer-sized, blue-black spheres. jmaterenvironsci.com The unique spherical morphology and porous nature of these particles are central to their subsequent applications. researchgate.netresearchgate.net

| Parameter | Description | Reference |

| Reactants | 1-methylpyrrole and squaric acid (equimolar amounts) | researchgate.netjmaterenvironsci.com |

| Solvent | Butan-1-ol | researchgate.netjmaterenvironsci.com |

| Process | Refluxing for ~6 hours | jmaterenvironsci.com |

| Product | Poly(1-methylpyrrol-2-ylsquaraine) (PMPS) particles | jmaterenvironsci.com |

| Morphology | Porous, micrometer-sized spheres (1.3 - 4 μm diameter) | jmaterenvironsci.com |

The uniformly spherical particles of PMPS are utilized as sacrificial templates for fabricating core-shell materials and hollow spheres. researchgate.net In this process, the PMPS particles are first coated with a shell material, such as silica (B1680970), by treating them with a precursor like tetraethoxysilane. Subsequent hydrolysis results in a polymer core-silica shell structure. The polymer core can then be removed by heating to approximately 660°C, leaving behind a hollow amorphous silica shell. researchgate.net This technique allows for the creation of hollow spheres that can encapsulate other materials, leading to the production of novel core-shell structures for various applications. researchgate.net

The porous nature of PMPS particles makes them effective adsorbents for a variety of environmental pollutants. researchgate.netjmaterenvironsci.com Research has demonstrated their capability to remove endocrine-disrupting chemicals (EDCs), such as estradiol-type compounds, from aqueous solutions with efficiencies comparable to activated carbon. jmaterenvironsci.comresearchgate.net The adsorption process is influenced by factors such as pH, with higher sorption capacity often achieved in acidic conditions. researchgate.net

PMPS particles have also been studied for the adsorption of small organic molecules, including phenol, pyridine (B92270), and paraquat, as well as metal ions. jmaterenvironsci.com The material shows a preference for borderline and soft Lewis metal ions. jmaterenvironsci.com The versatility of these particles as adsorbents highlights their potential for use in water treatment and environmental remediation. researchgate.netjmaterenvironsci.com

| Analyte | Adsorbent | Key Findings | Reference |

| Endocrine-Disrupting Chemicals (EDCs) | PMPS Particles | Effective removal from water, comparable to granular activated carbon. Adsorption is more favorable at acidic pH. | researchgate.net |

| Phenol, Maleic Acid | PMPS Particles | Adsorption levels below or just over 50% of available analyte. | jmaterenvironsci.com |

| Pyridine, Paraquat | PMPS Particles | Adsorption levels above 50% of available analyte. Significantly better capacity for paraquat than some activated carbons. | jmaterenvironsci.com |

| Metal Ions | PMPS Particles | Adsorption preference for Lewis borderline and soft metal ions. | jmaterenvironsci.com |

Role in Catalytic Processes and Asymmetric Transformations

While direct applications of 1-methylpyrrol-2-ol in catalysis are not extensively documented, related N-methylated pyrrole structures, such as N-methyl-2-pyrrolidone (NMP), play significant roles in catalytic systems. NMP is used as a crucial co-solvent in iron-catalyzed cross-coupling reactions, where it stabilizes reactive iron species and promotes the selective formation of the desired cross-coupled products. nih.gov Furthermore, the catalytic hydrogenation of N-methyl pyrrolidone to N-methylpyrrolidine has been developed as a green and efficient process using bimetallic catalysts. rsc.org

In the broader context of asymmetric catalysis, pyrrole derivatives are integral components of chiral ligands and organocatalysts. researchgate.netresearchgate.net For instance, bifunctional amine-thiourea catalysts incorporating pyrrole structures have been used to achieve the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, producing chiral molecules with quaternary stereocenters. nih.gov The development of chiral catalysts based on the pyrrole framework is an active area of research aimed at producing enantiomerically pure molecules for the pharmaceutical and fine chemical industries. researchgate.net

Development of Sensing Materials and Devices

The distinct properties of polymers derived from 1-methylpyrrole make them promising candidates for sensing applications. Poly(1-methylpyrrol-2-ylsquaraine) (PMPS) particles, owing to their porous structure and ability to adsorb molecules, have been identified as having potential use in the development of sensors. researchgate.netresearchgate.netresearchgate.net

Specifically, PMPS has been investigated as a material for humidity sensors. jmaterenvironsci.com The mechanism of sensing is based on changes in the material's properties, such as electrical resistance, upon the adsorption of water molecules. researchgate.net The high surface area and porous network of the polymer particles facilitate interaction with analytes, making them suitable for integration into sensing devices for environmental monitoring and other applications.

Optoelectronic and Electronic Material Development (e.g., Dyes, Conductive Materials)

Extensive research of scientific databases and literature reveals no specific studies or documented applications of This compound in the direct development of optoelectronic and electronic materials, such as dyes or conductive materials.

While the broader family of pyrrole derivatives, particularly N-methylpyrrole, is a cornerstone in the synthesis of conductive polymers like Poly(N-methylpyrrole), and other pyrrole-based structures like diketopyrrolopyrroles (DPP) are integral to high-performance dyes and organic semiconductors, there is no available information linking this compound as a precursor, monomer, or key intermediate for these applications. The focus of current research remains on other functionalized pyrrole compounds.

Consequently, no detailed research findings or data tables on the performance of materials derived from this compound in this context can be provided.

Future Research Directions and Outlook in 1 Methylpyrrol 2 Ol Chemistry

Exploration of Novel Synthetic Pathways

The generation of 1-METHYLPYRROL-2-OL is fundamentally a process of enolization from N-methyl-2-pyrrolidone. Historically, the formation of related enolates has relied on strong, sterically hindered bases like lithium diisopropylamide (LDA) to achieve kinetic deprotonation. masterorganicchemistry.commasterorganicchemistry.com Future research will pivot towards developing more efficient, sustainable, and selective methods.

A primary direction is the exploration of catalytic methods to generate the enol or enolate under milder conditions, thereby avoiding the use of stoichiometric amounts of harsh superbases. This includes the investigation of organocatalysts and transition-metal complexes that can facilitate the tautomerization with greater control and functional group tolerance.

Furthermore, a significant future trend is the integration of green chemistry principles, starting with the synthesis of the NMP precursor itself. Research has demonstrated viable pathways to produce NMP from renewable, bio-based resources such as succinic acid and γ-aminobutyric acid (GABA). rsc.org Developing these bio-based routes will provide a sustainable foundation for the subsequent synthesis and derivatization of this compound. rsc.org

| Aspect | Current/Traditional Methods | Future Research Focus |

|---|---|---|

| Reagents | Stoichiometric strong bases (e.g., LDA) | Catalytic systems (organocatalysts, transition metals) |

| Conditions | Cryogenic temperatures (-78 °C), inert atmosphere | Milder temperatures, reduced sensitivity to air/moisture |

| Selectivity | Primarily kinetic control | Tunable kinetic vs. thermodynamic control |

| Sustainability | Petrochemical-based NMP precursor | NMP precursor from renewable biomass (succinic acid, GABA) rsc.org |

Deeper Mechanistic Understanding of Reactivity

While the fundamental reactivity of enolates as nucleophiles is well-established, a detailed mechanistic understanding of this compound is an area ripe for exploration. masterorganicchemistry.com Future studies will aim to move beyond qualitative descriptions to quantitative kinetic and thermodynamic analyses of its reactions.

A crucial area of investigation is the oxidation of the pyrrolidone ring. Studies have shown that NMP can undergo oxidation, particularly at the C5 position, to form species like 5-hydroxy-N-methyl-2-pyrrolidone. acs.orgnih.gov A deeper understanding of these oxidative pathways is essential for controlling the stability and reactivity of this compound in various chemical environments. Computational tools, such as Density Functional Theory (DFT), have already been used to probe the high activation energy of NMP's reaction with carbon disulfide, and similar approaches can be applied to elucidate the mechanisms of reactions with a broader range of electrophiles. researchgate.net

Key mechanistic questions to be addressed include:

Ambident Reactivity: Quantifying the factors (solvent, counter-ion, temperature, electrophile) that govern whether the enolate reacts at the carbon (C-alkylation) versus the oxygen (O-alkylation).

Stereoselectivity: Elucidating the transition states of reactions to design catalysts for asymmetric functionalization, leading to chiral derivatives.

Degradation Pathways: Investigating the mechanisms of oxidative and hydrolytic degradation, which is critical for its application in materials and industrial processes. nih.govresearchgate.net

Advanced Computational Predictions for Structure-Property Relationships

Computational chemistry is set to become an indispensable tool in predicting the behavior of this compound and its derivatives. Building on experimental studies like neutron scattering, which have already provided detailed insights into the liquid structure and intermolecular interactions of NMP, advanced computational models can further illuminate its properties. nih.govresearchgate.net The pronounced dipole moment of the NMP ring, which leads to significant local ordering in the liquid phase, is a key feature that future models must accurately capture to predict solvation and reactivity. nih.govresearchgate.net

Future research will focus on:

Tautomeric Equilibrium: Developing highly accurate computational models to predict the equilibrium constant between NMP and this compound under various conditions.

Spectroscopic Prediction: Calculating and predicting spectroscopic signatures (NMR, IR, UV-Vis) for transient enol and enolate species, aiding in their experimental detection and characterization.

QSPR Models: Employing machine learning and artificial intelligence to develop Quantitative Structure-Property Relationship (QSPR) models. These models will be able to predict physical properties, solubility, and reactivity for a wide range of hypothetical derivatives, accelerating the discovery of new functional molecules.

| Property | Value | Significance for Future Modeling |

|---|---|---|

| Molar Mass | 99.133 g·mol−1 | Baseline for derivative property calculation. |

| Density | 1.028 g/cm³ | Target for predicting condensed-phase properties. |

| Boiling Point | 202 to 204 °C | Benchmark for modeling intermolecular forces and vapor pressure. nih.gov |

| Dipole Moment | High | Crucial for accurately modeling solvation and intermolecular ordering. nih.govresearchgate.net |

Expanding the Scope of Functionalization and Derivatization

The synthetic utility of this compound lies in its potential as a nucleophilic building block for creating a diverse array of substituted pyrrolidones. While simple alkylation reactions are known for enolates, future research will aim to vastly expand the repertoire of compatible chemical transformations. masterorganicchemistry.commasterorganicchemistry.com

Prospective avenues for expanding functionalization include:

Asymmetric Catalysis: Designing chiral catalysts to control the stereochemistry of reactions with electrophiles, providing access to enantiomerically pure compounds for pharmaceutical applications.

Cross-Coupling Reactions: Developing methodologies to engage the enolate in modern cross-coupling reactions (e.g., with aryl halides or triflates) to form α-aryl pyrrolidones, a common motif in bioactive molecules.

Introduction of Fluorine: Capitalizing on the growing importance of fluorinated organic molecules in medicinal and materials chemistry by developing methods for the selective fluorination of the pyrrolidone ring. researchgate.net

Multi-component Reactions: Designing one-pot reactions where the in-situ generated enolate is trapped in a multi-component reaction cascade to rapidly build molecular complexity.

Development of New Applications in Materials Science

The precursor, NMP, is already a cornerstone solvent in materials science, used extensively in the production of high-performance polymers like polyimides and in the fabrication of lithium-ion batteries. wikipedia.orgchemicalbook.comeschemy.com Future research will focus on leveraging the reactivity of this compound to create new functional materials where the pyrrolidone moiety is an integral component, not merely a processing solvent.

A key opportunity lies in polymer chemistry. Derivatives of this compound can be designed as novel monomers. Polymerization of these functionalized monomers could lead to a new class of polymers with tailored properties, such as:

Thermoresponsive Polymers: Incorporating specific functional groups could yield polymers with tunable lower critical solution temperatures (LCST), similar to other pyrrolidone-based polymers. science.gov

High-Performance Plastics: Grafting functionalized pyrrolidones onto existing polymer backbones could enhance thermal stability, flame retardancy, or dimensional stability. chemicalbook.com

Graphene Composites: Building on NMP's known ability to exfoliate graphite into graphene nanosheets, new derivatives could be designed to act as functional ligands that covalently bind to graphene, creating stable, highly conductive composite materials for electronics and energy storage. nih.govacs.org

| Role | Current Application (Primarily NMP) | Future Application (Derived from this compound) |

|---|---|---|

| Solvent | Dissolving polymers (PVDF, polyimides); paint stripping. wikipedia.orgeschemy.com | Development of "reactive solvents" that participate in curing. |

| Monomer | Limited direct use. | Synthesis of functional polymers with tunable thermal or optical properties. |

| Additive | Processing aid, plasticizer. | Covalently-bound functionalizing agent for surfaces and nanoparticles. |

| Nanomaterials | Exfoliating agent for graphene. nih.govacs.org | Surface modifier and stabilizer for creating advanced graphene composites. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.